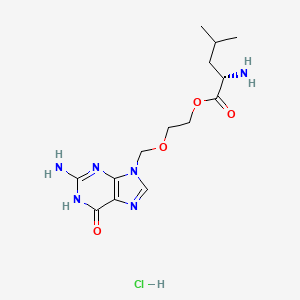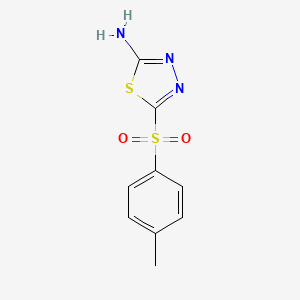
Bis(2-methoxyethoxy) nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethoxy) nickel(II) is a coordination compound where nickel is bonded to two 2-methoxyethoxy ligands. This compound is of interest due to its potential applications in various fields, including catalysis and materials science. The presence of the 2-methoxyethoxy ligands provides unique properties to the nickel center, making it a subject of study in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethoxy) nickel(II) typically involves the reaction of nickel(II) salts with 2-methoxyethanol under controlled conditions. A common method includes dissolving nickel(II) chloride in 2-methoxyethanol and heating the mixture to facilitate the formation of the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Bis(2-methoxyethoxy) nickel(II) may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography might be employed to achieve this.
Types of Reactions:
Oxidation: Bis(2-methoxyethoxy) nickel(II) can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2-methoxyethoxy ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various ligands such as phosphines or amines can be introduced in the presence of a suitable solvent and under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(2-methoxyethoxy) nickel(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology and Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for other nickel-based compounds.
Mecanismo De Acción
The mechanism by which Bis(2-methoxyethoxy) nickel(II) exerts its effects is primarily through its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The 2-methoxyethoxy ligands stabilize the nickel center and influence its reactivity. Molecular targets include organic molecules that can coordinate with the nickel center, leading to various chemical transformations.
Comparación Con Compuestos Similares
- Bis(2-ethoxyethoxy) nickel(II)
- Bis(2-methoxyethyl) nickel(II)
- Bis(2-ethoxyethyl) nickel(II)
Comparison: Bis(2-methoxyethoxy) nickel(II) is unique due to the presence of the 2-methoxyethoxy ligands, which provide specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles. For instance, Bis(2-ethoxyethoxy) nickel(II) might have slightly different solubility and reactivity due to the ethoxy groups instead of methoxy groups.
Propiedades
IUPAC Name |
2-methoxyethanolate;nickel(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ni/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEAYFOSQJIPKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047905 |
Source


|
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142600-62-2 |
Source


|
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)

